

An In-depth Technical Guide to the Synthesis of Polysubstituted Aromatic Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Bromo-3-iodo-5-(trifluoromethoxy)benzene*

Cat. No.: *B1271999*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core strategies and methodologies for the synthesis of polysubstituted aromatic compounds. The precise installation of multiple functional groups onto an aromatic scaffold is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry, materials science, and agrochemicals. This document details the fundamental principles, experimental protocols, and comparative analysis of key synthetic transformations, enabling researchers to devise efficient and regioselective synthetic routes.

Introduction: The Strategic Imperative of Polysubstitution

The biological activity and material properties of aromatic compounds are exquisitely sensitive to the nature and relative positioning of substituents on the aromatic ring. The ability to control this substitution pattern is therefore of paramount importance in the design and synthesis of novel molecular entities. This guide will explore the primary methodologies for achieving this control, from classical electrophilic and nucleophilic substitutions to modern cross-coupling and C-H functionalization reactions.

Electrophilic Aromatic Substitution (EAS): The Foundation of Aromatic Functionalization

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for introducing a wide array of functional groups onto an aromatic ring. The regiochemical outcome of EAS on a substituted benzene is governed by the electronic nature of the existing substituent(s).

Directing Effects of Substituents:

- **Activating, Ortho-, Para-Directing Groups:** These substituents donate electron density to the aromatic ring, stabilizing the arenium ion intermediate and increasing the rate of reaction compared to benzene. They direct incoming electrophiles to the positions ortho and para to themselves. Examples include: -NH_2 , -OH , -OR , -alky .
- **Deactivating, Meta-Directing Groups:** These groups withdraw electron density from the aromatic ring, destabilizing the arenium ion intermediate and slowing the reaction rate. They direct incoming electrophiles to the meta position. Examples include: -NO_2 , -CN , $\text{-SO}_3\text{H}$, -CHO , -COR .
- **Deactivating, Ortho-, Para-Directing Groups:** Halogens (-F , -Cl , -Br , -I) are an exception. They are deactivating due to their inductive electron withdrawal but direct ortho and para due to resonance electron donation.

The interplay of these directing effects is crucial when planning the synthesis of polysubstituted aromatics. The order in which substituents are introduced is often critical to achieving the desired isomer.^[1]

Key Electrophilic Aromatic Substitution Reactions

A variety of electrophiles can be used to functionalize aromatic rings. The following table summarizes some of the most common and synthetically useful EAS reactions.

Reaction Name	Electrophile	Reagents	Typical Product
Halogenation	X^+ ($X = \text{Cl, Br}$)	X_2 / Lewis Acid (e.g., FeX_3 , AlX_3)	Aryl Halide
Nitration	NO_2^+	HNO_3 / H_2SO_4	Nitroaromatic
Sulfonation	SO_3	Fuming H_2SO_4 or SO_3 / H_2SO_4	Aryl Sulfonic Acid
Friedel-Crafts Alkylation	R^+	R-X / Lewis Acid (e.g., AlCl_3)	Alkylarene
Friedel-Crafts Acylation	RCO^+	RCOCl or $(\text{RCO})_2\text{O}$ / Lewis Acid (e.g., AlCl_3)	Aryl Ketone

Experimental Protocol: Friedel-Crafts Acylation of Toluene

Objective: To synthesize 4-methylacetophenone from toluene and acetyl chloride.

Materials:

- Toluene (1.0 eq.)
- Acetyl chloride (1.1 eq.)
- Anhydrous Aluminum Chloride (AlCl_3) (1.2 eq.)
- Dichloromethane (anhydrous)
- Hydrochloric acid (concentrated)
- Water
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl_3 (1.2 eq.) and anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Add a solution of acetyl chloride (1.1 eq.) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl_3 suspension over 20-30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, add a solution of toluene (1.0 eq.) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
- After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
- Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by distillation or column chromatography on silica gel to yield 4-methylacetophenone.

Quantitative Data: Microwave-assisted Friedel-Crafts acylation of toluene with acetic anhydride in the presence of AlCl_3 can yield the product in 60-76% after 15 minutes of reaction time.[2]

Directed Ortho-Metalation (DoM): A Regioselective Tool for Ortho-Substitution

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the position ortho to a directing metalation group (DMG). This method overcomes the limitations of electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. The reaction proceeds via deprotonation of the ortho-position by a strong base, typically an organolithium reagent, facilitated by coordination of the base to the DMG.[3]

Common Directing Metalation Groups (DMGs): A wide variety of functional groups can act as DMGs, with their directing ability varying. Some common examples include:

- $-\text{CONR}_2$ (amides)
- $-\text{OCONR}_2$ (carbamates)
- $-\text{SO}_2\text{NR}_2$ (sulfonamides)
- $-\text{OMe}$ (methoxy)
- $-\text{NR}_2$ (tertiary amines)

Experimental Protocol: Ortho-Lithiation and Silylation of Anisole

Objective: To synthesize 2-trimethylsilylanisole from anisole.

Materials:

- Anisole (1.0 eq.)
- n-Butyllithium (n-BuLi) (1.1 eq.) in hexanes
- N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 eq.)

- Trimethylsilyl chloride (TMSCl) (1.2 eq.)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated ammonium chloride solution
- Water
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous diethyl ether or THF, followed by anisole (1.0 eq.) and TMEDA (1.1 eq.).
- Cool the solution to 0 °C in an ice bath.
- Slowly add n-BuLi (1.1 eq.) dropwise to the stirred solution.
- After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
- Cool the reaction mixture back to 0 °C and add TMSCl (1.2 eq.) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by slowly adding saturated ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by distillation or column chromatography to yield 2-trimethylsilylanisole.

Nucleophilic Aromatic Substitution (S_NAr): Substitution on Electron-Deficient Rings

While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (S_NAr) can occur on rings bearing strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group (e.g., a halide).

The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.

Experimental Protocol: S_NAr Reaction of 2,4-Dinitrochlorobenzene with Piperidine

Objective: To synthesize 1-(2,4-dinitrophenyl)piperidine.

Materials:

- 2,4-Dinitrochlorobenzene (1.0 eq.)
- Piperidine (2.2 eq.)
- Ethanol
- Water

Procedure:

- In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene (1.0 eq.) in ethanol.
- Add piperidine (2.2 eq.) to the solution.
- Heat the reaction mixture at reflux for 1 hour.
- Allow the reaction mixture to cool to room temperature. The product should crystallize out of the solution.

- If crystallization does not occur, add water to the reaction mixture until the product precipitates.
- Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol-water mixture.
- Recrystallize the crude product from ethanol to obtain pure 1-(2,4-dinitrophenyl)piperidine.

Palladium-Catalyzed Cross-Coupling Reactions: A Revolution in C-C and C-X Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of polysubstituted aromatics, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Overview of Key Cross-Coupling Reactions

Reaction Name	Coupling Partners	Bond Formed	Typical Catalyst System
Suzuki Coupling	Aryl/Vinyl Halide/Triflate + Organoboron Reagent	C(sp ²) - C(sp ²)	Pd(0) catalyst (e.g., Pd(PPh ₃) ₄), Base (e.g., K ₂ CO ₃ , Cs ₂ CO ₃)
Heck Coupling	Aryl/Vinyl Halide/Triflate + Alkene	C(sp ²) - C(sp ²)	Pd(0) catalyst (e.g., Pd(OAc) ₂), Base (e.g., Et ₃ N, K ₂ CO ₃)
Stille Coupling	Aryl/Vinyl Halide/Triflate + Organotin Reagent	C(sp ²) - C(sp ²)	Pd(0) catalyst (e.g., Pd(PPh ₃) ₄)
Sonogashira Coupling	Aryl/Vinyl Halide/Triflate + Terminal Alkyne	C(sp ²) - C(sp)	Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine)
Buchwald-Hartwig Amination	Aryl/Vinyl Halide/Triflate + Amine	C(sp ²) - N	Pd(0) catalyst, Ligand (e.g., phosphine), Base (e.g., NaOtBu)

Experimental Protocol: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid

Objective: To synthesize 4-methoxybiphenyl.

Materials:

- 4-Bromoanisole (1.0 eq.)
- Phenylboronic acid (1.2 eq.)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 eq.)
- Triphenylphosphine (PPh_3) (0.08 eq.)
- Potassium carbonate (K_2CO_3) (2.0 eq.)
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a round-bottom flask, add 4-bromoanisole (1.0 eq.), phenylboronic acid (1.2 eq.), $\text{Pd}(\text{OAc})_2$ (0.02 eq.), PPh_3 (0.08 eq.), and K_2CO_3 (2.0 eq.).
- Add a 3:1 mixture of toluene and water.
- Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction mixture at 80-90 °C with vigorous stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

- Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
- Transfer the mixture to a separatory funnel and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-methoxybiphenyl.

Quantitative Data for Suzuki Coupling: The Suzuki coupling of 4-bromoanisole with phenylboronic acid can achieve quantitative yields within minutes under certain conditions.^[4] With some catalyst systems, yields of 93-99% are achievable.^[5]

Experimental Protocol: Heck Reaction of Iodobenzene with Styrene

Objective: To synthesize (E)-stilbene.

Materials:

- Iodobenzene (1.0 eq.)
- Styrene (1.2 eq.)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.01 eq.)
- Triethylamine (Et_3N) (1.5 eq.)
- N,N-Dimethylformamide (DMF)

Procedure:

- To a Schlenk flask, add iodobenzene (1.0 eq.), styrene (1.2 eq.), $\text{Pd}(\text{OAc})_2$ (0.01 eq.), and DMF.
- Degas the mixture by three freeze-pump-thaw cycles.

- Add triethylamine (1.5 eq.) under an inert atmosphere.
- Heat the reaction mixture at 80-100 °C for 12-24 hours.
- Cool the reaction mixture to room temperature and pour it into water.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield (E)-stilbene.

Experimental Protocol: Stille Coupling of 4-Iodotoluene with Tributyl(vinyl)stannane

Objective: To synthesize 4-methylstyrene.

Materials:

- 4-Iodotoluene (1.0 eq.)
- Tributyl(vinyl)stannane (1.1 eq.)
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.05 eq.)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.) and anhydrous THF.
- Add 4-iodotoluene (1.0 eq.) and tributyl(vinyl)stannane (1.1 eq.).
- Heat the reaction mixture at reflux for 12-16 hours.

- Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) and stir for 30 minutes.
- Filter the mixture through a pad of Celite and extract the filtrate with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 4-methylstyrene.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline

Objective: To synthesize 4-methyl-N-phenylaniline.

Materials:

- 4-Chlorotoluene (1.0 eq.)
- Aniline (1.2 eq.)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$) (0.01 eq.)
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq.)
- Sodium tert-butoxide (NaOtBu) (1.4 eq.)
- Anhydrous toluene

Procedure:

- To a glovebox, add $\text{Pd}_2(\text{dba})_3$ (0.01 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.) to a Schlenk tube.
- Outside the glovebox, add anhydrous toluene, 4-chlorotoluene (1.0 eq.), and aniline (1.2 eq.) to the Schlenk tube under an inert atmosphere.
- Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.

- Cool the reaction mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-methyl-N-phenylaniline.

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene

Objective: To synthesize diphenylacetylene.

Materials:

- Iodobenzene (1.0 eq.)
- Phenylacetylene (1.2 eq.)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$) (0.02 eq.)
- Copper(I) iodide (CuI) (0.04 eq.)
- Triethylamine (Et_3N)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq.), phenylacetylene (1.2 eq.), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 eq.), and CuI (0.04 eq.).
- Add anhydrous THF and triethylamine.
- Stir the reaction mixture at room temperature for 4-8 hours.
- Filter the reaction mixture through a pad of Celite and wash with diethyl ether.
- Concentrate the filtrate under reduced pressure.

- Dissolve the residue in diethyl ether and wash with saturated ammonium chloride solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the crude product by recrystallization or column chromatography to yield diphenylacetylene.

Quantitative Data for Sonogashira Coupling: The coupling of iodobenzene and phenylacetylene can achieve yields of 94-98% over multiple cycles with a recyclable catalyst.[6]

Functional Group Interconversions (FGIs)

The synthesis of polysubstituted aromatics often relies on the conversion of one functional group into another. These transformations are critical for accessing target molecules that are not directly available through the primary substitution methods.

Key Functional Group Interconversions

Transformation	Reagents	Notes
Reduction of Nitro to Amine	1. Sn, HCl or Fe, HCl; 2. NaOH	A common method to introduce an amino group, which is a powerful ortho-, para-director.[7]
Oxidation of Alkyl to Carboxylic Acid	KMnO ₄ , heat or Na ₂ Cr ₂ O ₇ , H ₂ SO ₄ , heat	The benzylic position is readily oxidized.
Sandmeyer Reaction	1. NaNO ₂ , HCl (to form diazonium salt from amine); 2. CuX (X = Cl, Br, CN)	Allows for the introduction of halides and cyano groups from an amino group.[8][9][10]
Reduction of Ketone to Alkyl	Zn(Hg), HCl (Clemmensen) or H ₂ NNH ₂ , KOH (Wolff-Kishner)	Reduces the carbonyl of an aryl ketone to a methylene group.

Experimental Protocol: Reduction of a Nitro Group to an Amine

Objective: To synthesize aniline from nitrobenzene.

Materials:

- Nitrobenzene (1.0 eq.)
- Tin (Sn) metal (granulated) (2.5-3.0 eq.)
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution (concentrated)
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser, add nitrobenzene (1.0 eq.) and granulated tin (2.5-3.0 eq.).
- Slowly add concentrated HCl in portions. The reaction is exothermic and may require cooling in an ice bath to control the rate.
- After the initial vigorous reaction subsides, heat the mixture at reflux for 1-2 hours.
- Cool the reaction mixture to room temperature and then in an ice bath.
- Slowly add a concentrated solution of NaOH until the mixture is strongly alkaline to precipitate tin hydroxides.
- Perform a steam distillation or extract the mixture with diethyl ether to isolate the aniline.
- If extracting, wash the ether layer with water, dry over anhydrous potassium carbonate, and remove the ether by distillation.
- Purify the aniline by distillation.

Experimental Protocol: Oxidation of Toluene to Benzoic Acid

Objective: To synthesize benzoic acid from toluene.

Materials:

- Toluene (1.0 eq.)
- Potassium permanganate (KMnO_4) (2.0 eq.)
- Sodium carbonate (Na_2CO_3)
- Water
- Sodium bisulfite (NaHSO_3)
- Hydrochloric acid (concentrated)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, add toluene (1.0 eq.), KMnO_4 (2.0 eq.), Na_2CO_3 , and water.
- Heat the mixture at reflux with stirring for several hours, until the purple color of the permanganate has disappeared.
- Cool the reaction mixture and filter off the manganese dioxide precipitate.
- Wash the precipitate with hot water.
- If the filtrate is still purple, add a small amount of sodium bisulfite to decolorize it.
- Cool the filtrate in an ice bath and acidify with concentrated HCl to precipitate the benzoic acid.
- Collect the benzoic acid by vacuum filtration, wash with cold water, and allow it to air dry.
- Recrystallize from hot water for further purification if necessary.

Modern Methods: C-H Functionalization

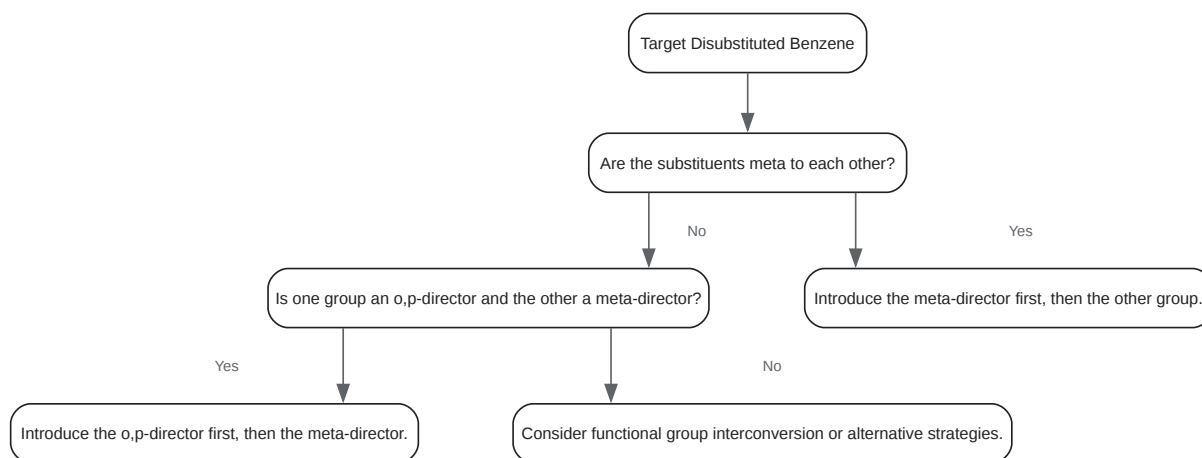
Direct C-H functionalization is an emerging and powerful strategy that avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical approach to the synthesis of polysubstituted aromatics.[2][11] These reactions often employ transition metal catalysts to activate and selectively functionalize C-H bonds. While ortho-selective C-H functionalization is well-established through the use of directing groups, achieving meta- and para-selectivity remains an active area of research.[11]

Strategic Synthesis Planning

The synthesis of a polysubstituted aromatic compound requires careful planning, often in a retrosynthetic manner.[12][13][14] The choice of which substituent to introduce first and the selection of subsequent reactions are critical for success.

Logical Flow for Synthetic Route Selection

The following diagram illustrates a simplified decision-making process for planning the synthesis of a disubstituted benzene.

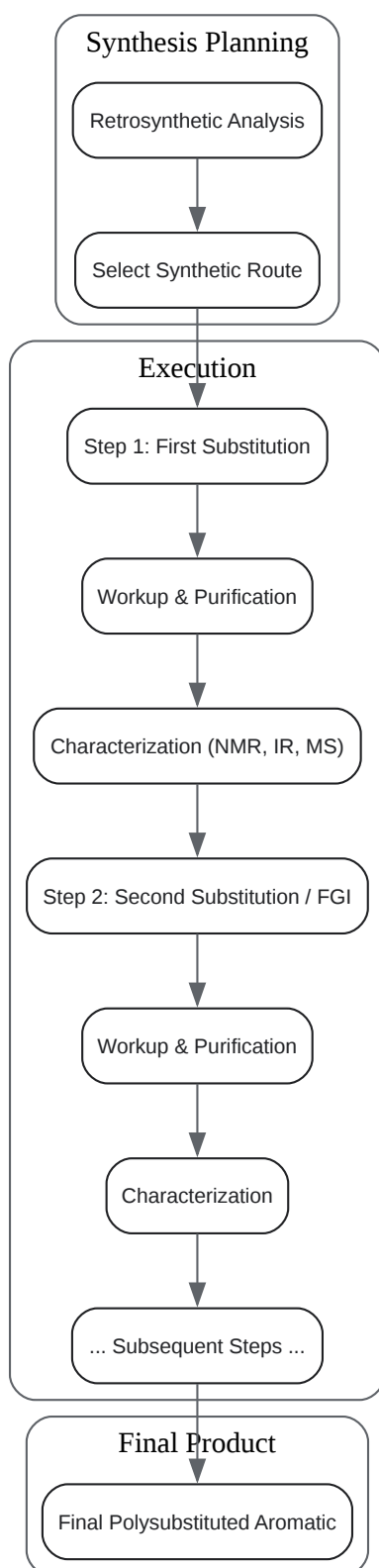


[Click to download full resolution via product page](#)

Caption: A simplified decision tree for synthesizing a disubstituted benzene.

Experimental Workflow for a Multi-Step Synthesis

The following diagram outlines a general workflow for the synthesis of a polysubstituted aromatic compound.



[Click to download full resolution via product page](#)

Caption: A general experimental workflow for multi-step aromatic synthesis.

Conclusion

The synthesis of polysubstituted aromatic compounds is a mature yet continually evolving field. A thorough understanding of the principles of electrophilic aromatic substitution, directed ortho-metalation, nucleophilic aromatic substitution, and the vast array of modern cross-coupling reactions is essential for the rational design of synthetic routes. This guide has provided an overview of these core methodologies, complete with experimental protocols and strategic considerations, to aid researchers in the efficient and selective synthesis of complex aromatic molecules. The continued development of novel catalytic systems, particularly in the area of C-H functionalization, promises to further expand the synthetic chemist's toolkit for accessing this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]

- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Polysubstituted Aromatic Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271999#introduction-to-polysubstituted-aromatic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com